Methyl (2R,3S,4R)-2-((S)-((S)-cyclohex-2-en-1-yl)(hydroxy)methyl)-3-hydroxy-4-(2-hydroxyethyl)-3-methyl-5-oxopyrrolidine-2-carboxylate
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Overview
Description
Methyl (2R,3S,4R)-2-((S)-((S)-cyclohex-2-en-1-yl)(hydroxy)methyl)-3-hydroxy-4-(2-hydroxyethyl)-3-methyl-5-oxopyrrolidine-2-carboxylate is a complex organic compound with a unique structure It contains multiple chiral centers, making it an interesting subject for stereochemistry studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,3S,4R)-2-((S)-((S)-cyclohex-2-en-1-yl)(hydroxy)methyl)-3-hydroxy-4-(2-hydroxyethyl)-3-methyl-5-oxopyrrolidine-2-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the various functional groups. Common synthetic routes may involve:
Cyclization reactions: to form the pyrrolidine ring.
Hydroxylation reactions: to introduce hydroxy groups.
Esterification reactions: to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3S,4R)-2-((S)-((S)-cyclohex-2-en-1-yl)(hydroxy)methyl)-3-hydroxy-4-(2-hydroxyethyl)-3-methyl-5-oxopyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxy groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Methyl (2R,3S,4R)-2-((S)-((S)-cyclohex-2-en-1-yl)(hydroxy)methyl)-3-hydroxy-4-(2-hydroxyethyl)-3-methyl-5-oxopyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (2R,3S,4R)-2-((S)-((S)-cyclohex-2-en-1-yl)(hydroxy)methyl)-3-hydroxy-4-(2-hydroxyethyl)-3-methyl-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R,3S,4R)-2-((S)-((S)-cyclohex-2-en-1-yl)(hydroxy)methyl)-3-hydroxy-4-(2-hydroxyethyl)-3-methyl-5-oxopyrrolidine-2-carboxylate: .
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its multiple chiral centers and functional groups make it a versatile compound for various applications.
Properties
Molecular Formula |
C16H25NO6 |
---|---|
Molecular Weight |
327.37 g/mol |
IUPAC Name |
methyl (2R,3S,4R)-2-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-3-hydroxy-4-(2-hydroxyethyl)-3-methyl-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C16H25NO6/c1-15(22)11(8-9-18)13(20)17-16(15,14(21)23-2)12(19)10-6-4-3-5-7-10/h4,6,10-12,18-19,22H,3,5,7-9H2,1-2H3,(H,17,20)/t10-,11+,12+,15+,16+/m1/s1 |
InChI Key |
LHADFBOFPDGWKF-BFPXCNAZSA-N |
Isomeric SMILES |
C[C@@]1([C@H](C(=O)N[C@@]1([C@H]([C@H]2CCCC=C2)O)C(=O)OC)CCO)O |
Canonical SMILES |
CC1(C(C(=O)NC1(C(C2CCCC=C2)O)C(=O)OC)CCO)O |
Origin of Product |
United States |
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